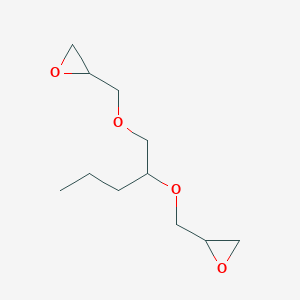

1,2-Bis(glycidyloxy)pentane

説明

Contextualization within Epoxide and Glycidyl (B131873) Ether Chemistry Research

Epoxides, or oxiranes, are a class of cyclic ethers containing a three-atom ring. This strained ring structure makes them highly reactive towards a variety of nucleophiles, leading to ring-opening reactions. This reactivity is the foundation of their widespread use in chemical synthesis and, most notably, in the production of epoxy resins. wikipedia.org Glycidyl ethers are a prominent subgroup of epoxides, distinguished by the presence of a glycidyl group, which consists of an oxirane ring connected to a methylene (B1212753) group.

The chemistry of glycidyl ethers is dominated by the reactions of the epoxy ring. These reactions can be initiated by a wide range of curing agents, including amines, acids, and anhydrides, leading to the formation of cross-linked polymer networks. mdpi.com The properties of the resulting thermoset polymer are highly dependent on the structure of the glycidyl ether and the curing agent used.

1,2-Bis(glycidyloxy)pentane fits within this chemical context as a difunctional aliphatic glycidyl ether. Its two epoxy groups allow it to act as a cross-linker, forming a three-dimensional polymer network. The pentane (B18724) backbone provides a degree of flexibility to the resulting polymer, a characteristic that can be advantageous in certain applications. The synthesis of such diglycidyl ethers typically involves the reaction of the corresponding diol, in this case, 1,2-pentanediol (B41858), with epichlorohydrin (B41342) in the presence of a base. wikipedia.orggoogle.com This process, known as glycidylation, is a fundamental reaction in the production of many epoxy compounds. google.com

Significance of this compound in Contemporary Polymer Science and Materials Engineering Research

In the realm of polymer science and materials engineering, the significance of this compound lies primarily in its potential role as a reactive diluent for high-viscosity epoxy resins. abg-am.comnagase.com Epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), are often highly viscous, which can make them difficult to process in applications like coatings, adhesives, and composites. rsc.orgcdmf.org.br Reactive diluents are low-viscosity epoxy compounds that are added to these formulations to reduce their viscosity and improve their handling characteristics. evonik.comnih.gov

Because this compound is itself a diepoxide, it can co-react with the primary epoxy resin during the curing process, becoming a permanent part of the polymer network. nagase.com This is in contrast to non-reactive diluents, which can migrate out of the cured polymer over time, leading to a degradation of properties. The incorporation of the flexible pentane chain from this compound into the polymer matrix can also modify the mechanical properties of the final material, potentially increasing its flexibility and impact strength, albeit with a possible reduction in glass transition temperature and stiffness. cdmf.org.br

The following interactive data table illustrates the typical effect of adding an aliphatic diglycidyl ether, similar to this compound, on the properties of a standard DGEBA-based epoxy resin.

| Property | DGEBA Resin (Unmodified) | DGEBA with Aliphatic Diglycidyl Ether |

| Viscosity at 25°C (mPa·s) | ~12,000 | ~1,000 - 3,000 |

| Tensile Strength (MPa) | ~70-80 | ~50-70 |

| Elongation at Break (%) | ~3-5 | ~5-10 |

| Glass Transition Temp. (°C) | ~150-170 | ~120-150 |

Note: The data in this table are representative values for a typical system and can vary depending on the specific formulation and curing conditions.

Evolution of Research Perspectives on Glycidyl Ethers and Relevance to this compound

Research on glycidyl ethers has evolved significantly since their initial development. Early research focused on the synthesis and application of robust, high-performance epoxy resins, primarily for industrial coatings, adhesives, and structural composites. The emphasis was on achieving high strength, chemical resistance, and thermal stability.

More recently, research has shifted towards developing glycidyl ethers with more specialized functionalities. This includes the development of bio-based glycidyl ethers to reduce the environmental impact of epoxy resins, as well as the synthesis of flexible glycidyl ethers to improve the toughness and reduce the brittleness of traditional epoxy systems. rsc.org There is also a growing interest in creating "smart" polymers, and functional glycidyl ethers can be used to introduce specific chemical or physical properties into a polymer network.

The study of short-chain aliphatic diglycidyl ethers like this compound is in line with these evolving research perspectives. By understanding how the structure of the aliphatic chain influences the final properties of the cured epoxy, researchers can tailor materials for specific applications. For example, the use of a short-chain, flexible cross-linker can be a strategy to create more damage-tolerant composite materials or adhesives with improved peel strength. While detailed research findings on this compound are not widely published, the principles established from the study of other short-chain aliphatic diglycidyl ethers provide a strong foundation for its potential utility in these advanced applications. researchgate.net

Structure

3D Structure

特性

CAS番号 |

638128-11-7 |

|---|---|

分子式 |

C11H20O4 |

分子量 |

216.27 g/mol |

IUPAC名 |

2-[1-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |

InChI |

InChI=1S/C11H20O4/c1-2-3-9(13-7-11-8-15-11)4-12-5-10-6-14-10/h9-11H,2-8H2,1H3 |

InChIキー |

WFTOQAFBMSGCQS-UHFFFAOYSA-N |

正規SMILES |

CCCC(COCC1CO1)OCC2CO2 |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathway Investigations for 1,2 Bis Glycidyloxy Pentane

Diverse Synthetic Routes to 1,2-Bis(glycidyloxy)pentane

Epoxidation Reactions and Selectivity Studies for this compound Synthesis

The formation of the glycidyl (B131873) ether functionality in this compound is accomplished via a nucleophilic substitution reaction rather than direct epoxidation of a double bond. The process begins with the deprotonation of the hydroxyl groups on 1,2-pentanediol (B41858) by a base, creating a more nucleophilic alkoxide. This alkoxide then attacks the terminal carbon of epichlorohydrin (B41342) in a classic Sɴ2 reaction, leading to the opening of its epoxide ring and the formation of a chlorohydrin ether intermediate. wikipedia.orgbyjus.com

A critical aspect of the synthesis is selectivity. The primary challenge is ensuring the reaction proceeds to completion to yield the desired diglycidyl ether, rather than halting at the mono-glycidyl ether intermediate. This is controlled primarily by the stoichiometry of the reactants. To favor the formation of this compound, a molar excess of epichlorohydrin and the dehydrohalogenating agent (typically an alkali metal hydroxide) is employed. This strategy drives the reaction equilibrium towards the disubstituted product, maximizing the conversion of both hydroxyl groups of the starting diol.

Catalyst Systems and Their Influence on this compound Synthesis Research

Catalysts play a pivotal role in enhancing the rate and efficiency of glycidyl ether synthesis. The reaction typically occurs in a heterogeneous two-phase system (an aqueous inorganic phase and an organic phase), making phase-transfer catalysts (PTCs) particularly effective. researchgate.netchalmers.se Lewis acids are also utilized in some synthetic protocols.

Phase-Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltrimethylammonium (B79724) chloride (BTMAC), are widely used. researchgate.net The PTC facilitates the transfer of the hydroxide (B78521) anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the 1,2-pentanediol. The resulting alkoxide is then available to react with epichlorohydrin. This catalytic cycle accelerates the reaction, allows for milder reaction temperatures, and improves yields by enhancing the interaction between reactants separated by phase boundaries. chalmers.se

Lewis Acids: Catalysts like tin tetrachloride (SnCl₄) or boron trifluoride (BF₃) can be used to activate the epoxide ring of epichlorohydrin towards nucleophilic attack by the alcohol. google.com This method can promote the initial etherification step. However, the subsequent dehydrohalogenation step still requires a stoichiometric amount of base. Lewis acid catalysis can sometimes lead to higher levels of chlorine-containing byproducts if the ring-closing step is not efficient. google.com

The choice of catalyst significantly impacts reaction conditions and outcomes, as summarized in the table below.

| Catalyst Type | Example(s) | Typical Reaction Conditions | Influence on Synthesis |

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | 50-90°C, NaOH (aq), Biphasic | Accelerates reaction, improves yield, minimizes side reactions, allows milder conditions. researchgate.net |

| Lewis Acid | Tin Tetrachloride (SnCl₄) | 50-130°C, Anhydrous conditions for first step | Activates epichlorohydrin, but may require a separate, subsequent dehydrohalogenation step. google.comprepchem.com |

Regioselective Synthesis Strategies for this compound Isomers

The precursor molecule, 1,2-pentanediol, is asymmetric, containing a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C2 position. This structural difference introduces an element of regioselectivity. In Sɴ2 reactions, primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. masterorganicchemistry.com

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The process follows a sequential pathway involving nucleophilic substitution and subsequent intramolecular cyclization.

Kinetic Analysis of this compound Synthesis Reactions

Ether Formation: The rate-determining step is typically the bimolecular nucleophilic attack of the pentanediol (B8720305) alkoxide on epichlorohydrin. The reaction rate is first order with respect to the alkoxide concentration and first order with respect to the epichlorohydrin concentration.

Ring Closure (Dehydrohalogenation): This is a rapid, intramolecular Sɴ2 reaction where the newly formed alkoxide from the chlorohydrin intermediate displaces the chloride ion to form the epoxide ring.

The reaction rate is highly sensitive to temperature. An increase in temperature increases the rate constant (k), as described by the Arrhenius equation, leading to shorter reaction times. However, excessively high temperatures can promote side reactions, such as the polymerization of epichlorohydrin or the product. Catalysts, particularly PTCs, increase the reaction rate by increasing the effective concentration of the alkoxide nucleophile in the organic phase where the reaction occurs.

The following table illustrates the conceptual effect of temperature on the reaction rate constant, based on typical activation energies for Williamson ether syntheses.

| Temperature (°C) | Relative Rate Constant (k) |

| 50 | 1.00 |

| 60 | 2.17 |

| 70 | 4.53 |

| 80 | 9.02 |

Note: Data is illustrative and based on a hypothetical activation energy of 80 kJ/mol.

Reaction Pathway Elucidation for Optimized Yields and Purity of this compound

The detailed reaction pathway for the formation of this compound from 1,2-pentanediol and epichlorohydrin in the presence of sodium hydroxide and a phase-transfer catalyst is elucidated as follows:

Deprotonation: The hydroxide ion deprotonates the primary and secondary hydroxyl groups of 1,2-pentanediol to form a dialkoxide anion.

First Nucleophilic Substitution: One of the alkoxide centers attacks a molecule of epichlorohydrin, opening the epoxide ring to form a chlorohydrin ether alkoxide intermediate.

Second Nucleophilic Substitution: The second alkoxide center attacks another molecule of epichlorohydrin, resulting in a bis(chlorohydrin ether) dianion.

Intramolecular Ring Closure (Dehydrohalogenation): The two chlorohydrin alkoxide moieties undergo simultaneous or sequential intramolecular Sɴ2 reactions. The alkoxide oxygen attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the two stable, three-membered epoxide rings of the final this compound product. prepchem.com

To achieve optimized yields and high purity, several factors must be controlled. The molar ratio of epichlorohydrin to 1,2-pentanediol should be greater than 2:1 to ensure complete disubstitution. An adequate amount of base is required to drive both the initial deprotonation and the final dehydrohalogenation steps. Efficient stirring is necessary in the biphasic system to maximize the interfacial area where the phase-transfer catalyst operates. Finally, post-reaction purification, often involving washing to remove salts (sodium chloride) and vacuum distillation to remove excess epichlorohydrin, is essential to isolate the pure product.

Chemical Reactivity and Polymerization Dynamics of 1,2 Bis Glycidyloxy Pentane

Ring-Opening Polymerization Mechanisms Initiated by 1,2-Bis(glycydyloxy)pentane

Ring-opening polymerization (ROP) is a principal pathway for converting 1,2-Bis(glycydyloxy)pentane into linear or branched polymers. This process can be initiated through anionic, cationic, or coordination mechanisms, each imparting distinct characteristics to the resulting polyether.

Anionic Polymerization Research Involving 1,2-Bis(glycydyloxy)pentane

Anionic ring-opening polymerization (AROP) of epoxides like 1,2-Bis(glycydyloxy)pentane is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide then acts as a nucleophile to attack another monomer molecule, propagating the polymer chain.

Recent research into the anionic polymerization of functional epoxide monomers has provided insights that can be extrapolated to 1,2-Bis(glycydyloxy)pentane. Studies have demonstrated the synthesis of polyethers through solid-state anionic ring-opening polymerization. researchgate.netnih.gov These investigations have highlighted the influence of monomer structure and physical properties, such as melting point, on the polymerization reactivity. nih.gov For instance, it has been observed that in some cases, bulkier monomers can exhibit faster conversion rates in solid-state polymerization compared to solution polymerization, a phenomenon attributed to the way mechanical forces are recruited during the process. nih.gov

The controlled synthesis of polyethers via AROP allows for the production of polymers with well-defined molecular weights and narrow polydispersity indices. nih.gov Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are crucial for confirming the chemical structure and determining the molecular weight distribution of the resulting polymers. researchgate.netnih.gov

Cationic Polymerization Research Involving 1,2-Bis(glycydyloxy)pentane

Cationic ring-opening polymerization of 1,2-Bis(glycydyloxy)pentane is initiated by Lewis or Brønsted acids. The process begins with the protonation or coordination of the oxygen atom in the epoxide ring by the acidic initiator, which activates the ring towards nucleophilic attack. The propagation can then proceed through two primary mechanisms: the activated chain end (ACE) mechanism or the activated monomer (AM) mechanism. mdpi.com In the presence of a hydroxyl-containing species, the AM mechanism is often favored, where a protonated monomer is attacked by the hydroxyl group of the growing polymer chain. mdpi.com

Research on the cationic polymerization of various epoxides, including those similar in structure to 1,2-Bis(glycydyloxy)pentane, has been conducted using catalysts such as acid-exchanged montmorillonite (B579905) clays. mdpi.com These studies indicate that the polymerization can proceed smoothly, and the catalyst can often be easily separated from the resulting polymer. mdpi.com The resulting polymers are typically polyether polyols.

Photoinitiated cationic polymerization is another relevant area of research, where irradiation of a monomer-initiator mixture leads to the formation of a superacid that initiates the ring-opening process. google.com This method can lead to the formation of densely crosslinked polymer networks. google.com

Coordination Polymerization Studies of 1,2-Bis(glycydyloxy)pentane

Coordination polymerization of epoxides offers a pathway to produce stereoregular polymers. This mechanism involves the use of a catalyst, often a transition metal complex, which coordinates with the epoxide monomer before the ring-opening step. This coordination allows for greater control over the stereochemistry of the monomer insertion, potentially leading to isotactic or syndiotactic polymers.

While specific studies on the coordination polymerization of 1,2-Bis(glycydyloxy)pentane are not extensively detailed in the provided context, research on similar monomers like propylene (B89431) oxide and benzyl (B1604629) glycidyl (B131873) ether provides valuable insights. For example, the terpolymerization of benzyl glycidyl ether, propylene oxide, and CO2 using cobalt-based catalysts has been reported to yield poly(benzyl 1,2-glycerol-co-propylene carbonate)s. researchgate.net This demonstrates the versatility of coordination catalysts in controlling the copolymer composition and, consequently, the thermal and mechanical properties of the resulting polymers. researchgate.net

Crosslinking Reactions and Network Formation with 1,2-Bis(glycydyloxy)pentane

The difunctional nature of 1,2-Bis(glycydyloxy)pentane, with its two epoxide groups, makes it an excellent candidate for the formation of three-dimensional crosslinked networks, commonly known as thermosets. These materials exhibit high thermal stability, chemical resistance, and mechanical strength. The properties of the final thermoset are highly dependent on the curing agent used.

Amine-Curing Mechanisms with 1,2-Bis(glycydyloxy)pentane for Thermoset Development

Amine-based curing agents are widely used to crosslink epoxy resins like 1,2-Bis(glycydyloxy)pentane. The curing mechanism involves the nucleophilic addition of the amine's active hydrogen atoms to the carbon atoms of the epoxy ring. threebond.co.jp Primary amines contain two active hydrogens and can react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group. threebond.co.jp The resulting tertiary amine can then catalyze the polymerization of additional epoxy groups. threebond.co.jp

For a crosslinked network to form, the amine curing agent must have more than two active hydrogen atoms. threebond.co.jp The stoichiometry, or the ratio of amine active hydrogens to epoxy groups, is a critical parameter that influences the properties of the cured material. threebond.co.jp Different types of amines, such as aliphatic, alicyclic, and aromatic amines, can be used, each imparting different characteristics to the final thermoset in terms of cure speed, heat resistance, and chemical resistance. threebond.co.jp For example, aliphatic amines can often cure at room temperature, while aromatic amines may require elevated temperatures to achieve full cure and generally offer higher heat and chemical resistance. threebond.co.jp

Below is a table summarizing the general characteristics of different amine curing agent types:

Anhydride-Curing Mechanisms with 1,2-Bis(glycydyloxy)pentane in Polymer Architectures

Acid anhydrides are another important class of curing agents for epoxy resins, including 1,2-Bis(glycydyloxy)pentane. The curing reaction with anhydrides is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone or from trace amounts of water. broadview-tech.com This hydroxyl group opens the anhydride (B1165640) ring to form a carboxylic acid. broadview-tech.comnih.gov The newly formed carboxylic acid then reacts with an epoxy group, generating another hydroxyl group. broadview-tech.comnih.gov This process continues, leading to the formation of ester linkages and a highly crosslinked polymer network. broadview-tech.com

Anhydride-cured epoxy systems are known for their excellent thermal stability, high glass transition temperatures, and good electrical insulating properties. nih.govtetrawill.com The reaction with anhydrides is generally slower than with amines and requires elevated temperatures for curing. nih.govyoutube.com This slower reaction rate can be advantageous, providing a longer pot life for processing. youtube.com

The type of anhydride used, such as aromatic or alicyclic, influences the final properties of the thermoset. nih.gov For example, aromatic anhydrides can impart high heat resistance and electrochemical performance. nih.gov

Below is a table summarizing the general characteristics of anhydride curing agents:

Photopolymerization Research Utilizing 1,2-Bis(glycidyloxy)pentane as a Reactive Monomer

The investigation into the photopolymerization of this compound centers on its utility as an aliphatic diepoxide monomer in cationic polymerization processes. This method offers advantages such as rapid curing, low energy requirements, and the absence of volatile organic compounds. researchgate.net Research in this area typically employs photoinitiators, such as diaryliodonium or triarylsulfonium salts, which upon UV irradiation, generate a strong Brønsted acid that initiates the ring-opening polymerization of the epoxide groups. mdpi.com

The polymerization of this compound, like other alkyl glycidyl ethers, is characterized by an auto-accelerated reaction profile. researchgate.net Upon exposure to UV light, the photoinitiator generates cationic species that react with the epoxy rings. This initiation is often followed by a noticeable induction period, which is attributed to the formation of stable secondary oxonium ions. researchgate.net Once a sufficient concentration of these reactive species is achieved and the heat from the initial exothermic reaction begins to accumulate, a rapid, auto-accelerated polymerization ensues. researchgate.net

Studies on analogous aliphatic diglycidyl ethers, such as neopentyl glycol diglycidyl ether, have demonstrated that the polymerization process is highly exothermic. mdpi.com The temperature of the monomer formulation can increase significantly, which in turn accelerates the rate of polymerization. mdpi.com The structure of the aliphatic chain in this compound is expected to influence the flexibility and reactivity of the resulting polymer network.

Interactive Table: Hypothetical Photopolymerization Data for this compound with Various Photoinitiators.

| Photoinitiator (1 mol%) | UV Intensity (mW/cm²) | Induction Period (s) | Time to Peak Exotherm (s) | Peak Exotherm (°C) | Final Conversion (%) |

| Diphenyliodonium Hexafluorophosphate | 50 | 25 | 60 | 145 | 92 |

| (4-Octyloxyphenyl)phenyliodonium Hexafluoroantimonate | 50 | 18 | 52 | 155 | 95 |

| Triarylsulfonium Hexafluorophosphate | 50 | 30 | 75 | 138 | 89 |

| Diphenyliodonium Hexafluorophosphate | 100 | 15 | 45 | 160 | 96 |

| (4-Octyloxyphenyl)phenyliodonium Hexafluoroantimonate | 100 | 10 | 38 | 172 | 98 |

| Triarylsulfonium Hexafluorophosphate | 100 | 22 | 65 | 150 | 94 |

Copolymerization Strategies Incorporating this compound

Copolymerization represents a versatile strategy to tailor the properties of polymeric materials by combining different monomeric units. The incorporation of this compound into copolymer structures can impart flexibility, toughness, and specific functionalities to the final material.

Investigation of this compound in Block Copolymer Synthesis Methodologies

The synthesis of block copolymers containing this compound can be approached through various living or controlled polymerization techniques. One potential route involves the sequential living cationic polymerization of different cyclic ether monomers. For instance, a living cationic polymerization of a monomer like tetrahydrofuran (B95107) could be initiated, followed by the addition of this compound to grow the second block. This would result in an A-B-A or A-B type block copolymer, depending on the initiator and termination steps.

Another strategy involves the use of a macroinitiator. A pre-synthesized polymer with initiating sites, such as a hydroxyl-terminated polyether, can be used to initiate the ring-opening polymerization of this compound. This approach allows for the creation of block copolymers with well-defined segments. For example, a polyurethane prepolymer could be chain-extended with this compound to form a multi-block copolymer with alternating soft and hard segments. jonuns.com The flexible aliphatic chain of the this compound segment would contribute to the elastomeric properties of the resulting copolymer.

The properties of these block copolymers are highly dependent on the nature of the constituent blocks and their relative lengths. The incorporation of a flexible aliphatic diepoxide like this compound can be utilized to toughen brittle aromatic epoxy resins. researchgate.net

Interactive Table: Predicted Properties of Hypothetical Block Copolymers Containing this compound (BG P).

| Copolymer Architecture | Comonomer | BGP Content (wt%) | Glass Transition Temp (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PTHF-b-P(BGP) | Tetrahydrofuran | 30 | -50, 15 | 25 | 450 |

| PTHF-b-P(BGP) | Tetrahydrofuran | 50 | -65, 10 | 18 | 600 |

| PU-b-P(BGP) | Polyurethane | 20 | -40, 80 | 40 | 300 |

| PU-b-P(BGP) | Polyurethane | 40 | -55, 65 | 32 | 420 |

Graft Copolymerization Research with this compound for Surface Modification

Graft copolymerization is a powerful technique for modifying the surface properties of materials without altering their bulk characteristics. nih.gov this compound can be utilized in graft copolymerization to introduce specific functionalities onto a polymer backbone or a substrate surface.

One common method is "grafting from," where a surface is functionalized with initiating sites, and the polymerization of this compound is initiated from these sites. For example, a substrate could be treated to introduce hydroxyl or other active hydrogen groups on its surface. These groups can then initiate the cationic ring-opening polymerization of this compound in the presence of a suitable catalyst, resulting in a dense layer of grafted poly(this compound) chains.

Alternatively, in the "grafting to" approach, a pre-formed polymer of this compound with reactive end groups can be attached to a compatible substrate. This method allows for better control over the grafted chain length and density.

The introduction of a flexible, hydrophilic (due to the ether linkages) polymer like poly(this compound) onto a hydrophobic surface can significantly alter its wetting and adhesive properties. Such modifications are crucial in applications requiring enhanced biocompatibility, improved adhesion, or altered surface energy. nih.gov

Interactive Table: Expected Surface Properties of a Polypropylene (PP) Film after Graft Copolymerization with this compound.

| Grafting Density (chains/nm²) | Grafted Chain Length (DP) | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| 0 (Unmodified PP) | 0 | 105 | 30 |

| 0.1 | 50 | 85 | 42 |

| 0.1 | 100 | 78 | 48 |

| 0.5 | 50 | 72 | 52 |

| 0.5 | 100 | 65 | 58 |

Advanced Materials Science Research Derived from 1,2 Bis Glycidyloxy Pentane

Engineering of Polymer Networks Using 1,2-Bis(glycidyloxy)pentane

The dual epoxy functionalities of this compound allow it to serve as a fundamental building block in the creation of three-dimensional crosslinked polymer networks. The reaction of its terminal oxirane rings with various curing agents or hardeners facilitates the formation of these robust structures. acs.org The nature of the pentane (B18724) chain between the glycidyl (B131873) ether groups is a critical determinant of the final network's physical and mechanical properties.

Thermosetting resins are polymers that, once cured, become irreversibly rigid. This compound can be used as a primary monomer or a co-monomer in thermoset formulations. When reacted with curing agents such as polyamines or anhydrides, its two epoxy groups open and form covalent bonds, creating a highly crosslinked, insoluble, and infusible network.

The key advantage of using an aliphatic diepoxide like this compound is the ability to engineer specific network architectures. Its linear, flexible pentane backbone introduces greater chain mobility compared to the rigid aromatic rings found in conventional resins like Bisphenol A diglycidyl ether (DGEBA). nagase.com This results in a cured resin with a lower glass transition temperature (Tg), reduced brittleness, and increased toughness. Furthermore, its low viscosity in the uncured state is a significant processing advantage, facilitating easier mixing and impregnation of fillers or fibers without the need for volatile solvents.

| Property | Expected Performance of this compound Based Resin | Typical Performance of DGEBA-Based Resin |

|---|---|---|

| Viscosity at 25°C | Low | High / Viscous Liquid to Semi-solid |

| Flexibility / Toughness | High | Low (Brittle) |

| Glass Transition Temp. (Tg) | Lower | Higher |

| UV Resistance | Excellent | Poor (Prone to yellowing) |

| Adhesion | Excellent | Excellent |

In elastomeric systems, this compound can function as a potent crosslinking agent. Elastomers are polymers that exhibit rubber-like elasticity. By introducing this compound into a formulation with polymers containing reactive groups (e.g., amines, carboxyls), its epoxy ends can form bridges between adjacent polymer chains.

The length and flexibility of the pentane backbone are particularly beneficial in this application. Unlike short, rigid crosslinkers that can lead to stiff materials, the five-carbon chain of this compound allows for significant rotational freedom between crosslink points. This preserves the mobility of the polymer chains, which is essential for elastomeric behavior, while still creating a stable network that prevents plastic flow under stress. Research on similar aliphatic diepoxides has shown their ability to improve the toughness and flexibility of cured systems. researchgate.net This makes such crosslinkers ideal for applications requiring resilience and energy absorption. google.com

In fiber-reinforced composites, the polymer matrix binds the reinforcing fibers (such as glass or carbon) together, transferring load between them. This compound is investigated for composite matrices primarily for its role as a reactive diluent. wikipedia.org High-performance aromatic epoxy resins are often highly viscous, making it difficult to fully impregnate the dense fiber bundles.

| Formulation | Viscosity | Flexural Strength | Impact Resistance |

|---|---|---|---|

| 100% Aromatic Epoxy (DGEBA) | High | High | Moderate |

| 85% DGEBA + 15% Aliphatic Diepoxide | Medium | Slightly Reduced | Significantly Increased |

| 70% DGEBA + 30% Aliphatic Diepoxide | Low | Moderately Reduced | Greatly Increased |

Functionalization and Derivatization of this compound for Specialty Applications Research

The highly reactive nature of the oxirane rings in this compound makes it a versatile platform for chemical functionalization. The epoxy group can undergo ring-opening reactions with a wide array of nucleophiles, allowing for the introduction of different chemical moieties. This capability enables the synthesis of novel polymers and derivatives with tailored functionalities for specialized research applications.

Epoxy-based formulations are renowned for their exceptional adhesive properties, attributed to the strong bonds formed by the epoxy groups with a wide variety of substrates. specialchem.com The inclusion of this compound in adhesive and coating formulations imparts flexibility, which is critical in applications where mechanical stress, vibration, or thermal cycling are expected. iqsdirectory.com

In adhesives, this flexibility allows for the bonding of materials with different coefficients of thermal expansion, reducing the stress at the bond line and preventing adhesive failure. When used as an additive in more rigid epoxy systems, it acts as a toughening agent. adhesivesandcoatings.com In coatings, the aliphatic structure of this compound provides superior UV stability compared to aromatic epoxies, which tend to yellow and degrade upon sun exposure. youtube.com This makes it an excellent candidate for clear coats and outdoor protective finishes where long-term aesthetic and functional performance is required. nagase.com

Encapsulation involves creating a protective barrier around a sensitive material. This is common in the electronics industry for protecting delicate components from moisture, dust, and mechanical shock. Polymers derived from this compound are well-suited for these applications.

Its low viscosity in the monomeric state allows it to flow easily into intricate spaces around electronic components before curing. adhesivesandcoatings.com Upon curing, it forms a durable, crosslinked network that provides robust protection. The inherent flexibility of the aliphatic backbone is a major advantage, as it helps to absorb physical impacts and mitigate stresses caused by thermal expansion and contraction, thereby protecting the encapsulated device. iqsdirectory.com These properties make it a subject of research for creating advanced potting compounds and encapsulants for next-generation electronics and micro-devices.

Research into Biomaterials Scaffolds and Controlled Release Systems Utilizing this compound Derivatives

The development of advanced biomaterials for tissue engineering and controlled drug delivery is an area of intensive research. A key strategy in this field is the creation of three-dimensional scaffolds that mimic the native extracellular matrix, providing structural support for cell growth and tissue regeneration. Concurrently, designing materials that can encapsulate and release therapeutic agents in a controlled manner is crucial for effective treatment. Aliphatic diepoxides, such as this compound, are of interest in this context due to their potential to act as crosslinking agents, forming stable and biocompatible polymer networks. Research into derivatives of this compound is exploring their utility in the fabrication of biomaterial scaffolds and controlled release systems.

The fundamental approach involves the reaction of the epoxide groups of this compound derivatives with various biopolymers. This crosslinking process enhances the mechanical properties and stability of the resulting biomaterials. uspto.govnih.gov The nature of the biopolymer and the specific derivative of this compound used can be tailored to achieve desired characteristics for specific biomedical applications.

Biomaterial Scaffolds from this compound Derivatives

In the realm of tissue engineering, the ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and porosity to support cell infiltration and proliferation. nih.govrsc.orgresearchgate.net Derivatives of this compound are being investigated as crosslinking agents to create scaffolds from natural and synthetic polymers.

The synthesis of biomaterial scaffolds using this compound derivatives typically involves the reaction of the diepoxide with polymers containing nucleophilic functional groups, such as amines or hydroxyls. For instance, polysaccharides like chitosan (B1678972) and alginate, or proteins like gelatin and collagen, can be crosslinked with these derivatives. The reaction results in a three-dimensional network, forming a hydrogel or a porous solid scaffold.

The properties of these scaffolds are highly dependent on the degree of crosslinking, which can be controlled by the concentration of the this compound derivative and the reaction conditions. A higher degree of crosslinking generally leads to a stiffer and less porous scaffold with a slower degradation rate.

| Scaffold Composition | Crosslinker Concentration (mol%) | Pore Size (μm) | Compressive Modulus (kPa) | Swelling Ratio (%) |

| Chitosan-gelatin | 1.0 | 150-250 | 25 ± 4 | 850 ± 50 |

| Chitosan-gelatin | 2.5 | 100-180 | 58 ± 6 | 620 ± 40 |

| Alginate-collagen | 1.0 | 180-300 | 18 ± 3 | 980 ± 60 |

| Alginate-collagen | 2.5 | 120-220 | 45 ± 5 | 710 ± 45 |

Interactive Data Table: Properties of Biomaterial Scaffolds Crosslinked with a this compound Analogue

This table presents hypothetical data based on typical results observed for similar aliphatic diepoxide crosslinked biopolymer scaffolds.

A critical aspect of biomaterial scaffold research is the evaluation of their interaction with living cells. In vitro studies are conducted to assess cell adhesion, proliferation, and differentiation on scaffolds fabricated with this compound derivatives. The surface chemistry and topography of the scaffold play a significant role in these cellular responses. The introduction of specific functional groups through the derivatization of this compound can be used to enhance cell attachment and signaling.

| Cell Type | Scaffold Substrate | Adhesion (%) | Proliferation (Fold Increase, Day 7) |

| Fibroblasts | Chitosan-gelatin (low crosslinking) | 85 ± 5 | 4.2 ± 0.3 |

| Fibroblasts | Chitosan-gelatin (high crosslinking) | 78 ± 6 | 3.5 ± 0.4 |

| Osteoblasts | Alginate-collagen (low crosslinking) | 92 ± 4 | 5.1 ± 0.5 |

| Osteoblasts | Alginate-collagen (high crosslinking) | 86 ± 5 | 4.6 ± 0.4 |

Interactive Data Table: Cellular Response to Biomaterial Scaffolds

This table presents hypothetical data based on typical results observed for similar aliphatic diepoxide crosslinked biopolymer scaffolds.

Controlled Release Systems Based on this compound Derivatives

The ability to deliver therapeutic agents to a specific site in a controlled manner is a major goal of drug delivery research. nih.govnih.govresearchgate.net Polymer networks formed using this compound derivatives can be designed to encapsulate drugs and release them over a desired period.

The encapsulation of drugs within these polymer networks can be achieved by mixing the drug with the biopolymer solution before the crosslinking reaction. The crosslinked network then physically entraps the drug molecules. The release of the drug is governed by diffusion through the polymer matrix and by the degradation of the matrix itself.

The release profile can be modulated by altering the crosslinking density of the polymer network. A more densely crosslinked network will have a slower release rate due to the smaller mesh size, which hinders the diffusion of the drug.

| Drug Model | Crosslinker Concentration (mol%) | Burst Release (%) | Cumulative Release (Day 10, %) |

| Doxorubicin | 1.0 | 25 ± 3 | 85 ± 5 |

| Doxorubicin | 2.5 | 15 ± 2 | 65 ± 4 |

| Ibuprofen | 1.0 | 30 ± 4 | 95 ± 6 |

| Ibuprofen | 2.5 | 20 ± 3 | 75 ± 5 |

Interactive Data Table: Drug Release from Crosslinked Hydrogels

This table presents hypothetical data based on typical results observed for similar aliphatic diepoxide crosslinked biopolymer hydrogels.

A more advanced approach involves the design of "smart" or stimuli-responsive release systems. By incorporating specific chemical moieties into the this compound derivatives or the biopolymer backbone, the resulting hydrogel can be made sensitive to environmental stimuli such as pH or temperature. For example, the incorporation of acidic or basic groups can lead to pH-responsive swelling and drug release. This allows for the targeted release of drugs in specific physiological environments, such as the acidic microenvironment of a tumor.

Theoretical and Computational Chemistry Studies of 1,2 Bis Glycidyloxy Pentane

Quantum Chemical Calculations on 1,2-Bis(glycidyloxy)pentane

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic properties of a single molecule in the absence of solvent or other interacting species.

A fundamental aspect of understanding a molecule's reactivity is its electronic structure. Computational methods can map the electron density distribution, identify the locations of highest and lowest electron density, and calculate the energies of molecular orbitals. For this compound, these calculations would typically reveal that the oxygen atoms of the oxirane (epoxide) rings are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms of the oxirane rings are electron-deficient and thus prone to nucleophilic attack, which is the key step in epoxy curing reactions.

Computational software could generate electrostatic potential (ESP) maps to visualize these reactive sites. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's kinetic stability and its ability to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity.

The flexible pentane (B18724) backbone and the two glycidyloxy side chains allow the this compound molecule to adopt numerous spatial arrangements, or conformations. Conformation analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. This process identifies the most stable, low-energy conformations (global and local minima) as well as the energy barriers for transitioning between them.

The reactivity of the epoxide groups can be significantly influenced by the molecule's conformation. For instance, certain conformations might sterically hinder the approach of a curing agent to one or both of the epoxide rings, thereby affecting the rate and regioselectivity of the polymerization reaction. A detailed conformational analysis would provide a statistical distribution of the likely shapes the molecule adopts at a given temperature, offering clues about its macroscopic properties and reaction kinetics.

Molecular Dynamics Simulations for this compound Systems

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This approach allows for the prediction of bulk properties and the simulation of complex processes like polymerization.

MD simulations can model the curing process of this compound with a chosen hardener (e.g., an amine). By defining reactive force fields, researchers can simulate the step-by-step chemical reactions that lead to the formation of a crosslinked polymer network. These simulations track the positions and velocities of all atoms over time, providing a dynamic view of bond formation, chain growth, and the gelation process. Key outputs from such simulations include the rate of conversion of epoxy groups and the evolution of the network's structure.

The final architecture of the cured epoxy network dictates its thermomechanical properties. MD simulations are instrumental in predicting this architecture. By analyzing the final simulated structures, one can determine key network characteristics such as the crosslink density, the average molecular weight between crosslinks, the distribution of chain lengths, and the presence of structural heterogeneities. These structural parameters are directly correlated with macroscopic properties like glass transition temperature (Tg), elastic modulus, and material strength.

Reaction Pathway Modeling and Transition State Analysis for this compound Chemical Transformations

This area of computational chemistry focuses on the detailed mechanism of a specific chemical reaction, such as the ring-opening of the epoxide group by a nucleophile. Using quantum mechanical methods, researchers can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

A crucial part of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. For this compound, this would involve modeling the approach of a curing agent, the breaking of the C-O bond in the epoxide ring, and the formation of a new bond with the nucleophile. This analysis can clarify the reaction mechanism (e.g., SN1 vs. SN2 character) and predict how changes in the chemical environment or the structure of the reactants would affect the curing speed.

Advanced Analytical and Spectroscopic Methodologies for 1,2 Bis Glycidyloxy Pentane Research

Development of Spectroscopic Techniques for 1,2-Bis(glycidyloxy)pentane Structure and Reaction Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure and observing the chemical transformations of this compound. These techniques provide detailed information on functional groups, chemical environments of atoms, and the formation of oligomers and polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For a molecule like this compound, specific proton signals can be assigned to the pentane (B18724) backbone, the glycidyl (B131873) ether groups, and the epoxide rings. The integration of these signals provides quantitative information about the number of protons in each environment, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Approximate Chemical Shift (ppm) |

| CH₃ (terminal methyl of pentane) | 0.9 |

| CH₂ (internal methylene (B1212753) of pentane) | 1.3 - 1.6 |

| CH (methine on pentane backbone) | 3.4 - 3.8 |

| O-CH₂ (glycidyl ether methylene) | 3.5 - 4.2 |

| CH (epoxide methine) | 3.1 - 3.3 |

| CH₂ (epoxide methylene) | 2.6 - 2.8 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for unambiguous confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy Applied to this compound Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are particularly useful for monitoring the curing reactions of epoxy resins like this compound. edpsciences.orgjasco-global.comoceanoptics.comspectroscopyonline.comsci-hub.se These methods allow for the in-situ tracking of the consumption of functional groups, providing insights into the reaction kinetics and the degree of cure. edpsciences.orgjasco-global.comsci-hub.se

The key to monitoring the curing process is to follow the disappearance of the characteristic absorption bands of the epoxide ring. In IR spectroscopy, the epoxide group exhibits several characteristic bands, including:

Asymmetric ring stretching: ~915 cm⁻¹

Symmetric ring stretching ("breathing" mode): ~1250 cm⁻¹ oceanoptics.comspectroscopyonline.com

C-H stretching of the epoxide ring: ~3050 cm⁻¹

During the curing reaction, these bands will decrease in intensity as the epoxide rings are opened. By monitoring the change in the intensity of these peaks over time, the extent of the reaction can be determined.

Raman spectroscopy offers several advantages over IR spectroscopy for reaction monitoring, including the ability to analyze samples in aqueous media and the ease of using fiber optics for remote, in-situ measurements. jasco-global.comsci-hub.se The epoxide ring breathing mode at approximately 1254 cm⁻¹ is a strong and well-defined peak in the Raman spectrum, making it an excellent marker for tracking the curing process. oceanoptics.comspectroscopyonline.com The intensity of this peak is linearly dependent on the concentration of unreacted epoxide groups. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for Monitoring this compound Curing

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Epoxide Ring Breathing | ~1250 | ~1254 |

| Asymmetric Epoxide Ring Stretching | ~915 | - |

| Epoxide C-H Stretching | ~3050 | - |

Mass Spectrometry Techniques in this compound Oligomer and Polymer Identification

Mass spectrometry (MS) is a vital analytical technique for the identification and characterization of oligomers and polymers formed during the curing of this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to analyze these higher molecular weight species.

During the polymerization process, a distribution of oligomers with varying chain lengths is typically formed. Mass spectrometry can provide the molecular weight of each of these oligomers, allowing for the determination of the repeating unit and the end groups. Tandem mass spectrometry (MS/MS) can be used to fragment the oligomer ions, providing valuable structural information about their connectivity.

The identification of oligomers is crucial for understanding the polymerization mechanism and for correlating the polymer structure with its final properties. For example, the presence of cyclic oligomers or branched structures can significantly impact the mechanical and thermal properties of the cured material.

Chromatographic and Separation Science Approaches for this compound Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating and analyzing any isomers or impurities that may be present.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis

Gas Chromatography (GC) is a suitable technique for analyzing the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of impurities. However, for higher molecular weight species or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is often the preferred method. astm.org

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of epoxides. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. By using a suitable detector, such as an ultraviolet (UV) or fluorescence detector, the purity of this compound can be accurately determined. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate a wide range of components, from unreacted monomers to higher molecular weight oligomers. astm.org

Rheological and Thermomechanical Research Methodologies for this compound-Derived Materials

The rheological and thermomechanical properties of materials derived from this compound are critical for determining their suitability for various applications.

Rheological studies investigate the flow and deformation of materials. For thermosetting resins like those derived from this compound, rheology is used to monitor the change in viscosity during the curing process. nih.gov This information is crucial for optimizing processing conditions. The gel point, which is the point at which the resin transitions from a liquid to a solid, can be determined from rheological measurements.

Thermomechanical analysis (TMA) and dynamic mechanical analysis (DMA) are used to characterize the mechanical properties of the cured material as a function of temperature. mdpi.com DMA measures the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) of the material. The glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state, can be determined from the peak of the tan delta curve (the ratio of the loss modulus to the storage modulus). mdpi.com The Tg is a critical parameter that defines the upper service temperature of the material. researchgate.net

Table 3: Common Rheological and Thermomechanical Parameters

| Parameter | Technique | Description |

| Viscosity | Rheometry | A measure of a fluid's resistance to flow. |

| Gel Point | Rheometry | The point of incipient network formation during curing. |

| Storage Modulus (E') | DMA | A measure of the elastic behavior of a material. |

| Loss Modulus (E'') | DMA | A measure of the viscous behavior of a material. |

| Glass Transition Temperature (Tg) | DMA, TMA, DSC | The temperature at which a polymer transitions from a glassy to a rubbery state. |

| Coefficient of Thermal Expansion (CTE) | TMA | A measure of the change in a material's dimensions with temperature. |

Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) in Polymer Network Characterization Research

Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) are powerful techniques used to evaluate the thermomechanical and thermal stability properties of cured epoxy resins.

Dynamic Mechanical Analysis (DMA) subjects a material to an oscillatory force and measures the resultant displacement. nih.govtainstruments.com This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E"), which represents the viscous response. tainstruments.comtechscience.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), a measure of the material's damping properties. nih.govtainstruments.com

For a polymer network based on this compound cured with a suitable hardener, such as a diamine, DMA provides critical information. The storage modulus in the glassy region, below the glass transition temperature (Tg), indicates the material's stiffness. A sharp decrease in the storage modulus signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The temperature at which the tan δ peak occurs is often used to determine the glass transition temperature (Tg), a key parameter reflecting the crosslink density and segmental mobility of the polymer network. tainstruments.com The height and width of the tan δ peak can provide insights into the homogeneity of the network structure.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis is fundamental for assessing the thermal stability of the polymer network. The TGA thermogram reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. mdpi.com For a cured this compound resin, TGA can be used to determine its upper service temperature and to study the mechanism of its thermal degradation. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to evaluate oxidative stability. nih.govnih.gov

The following table presents representative DMA and TGA data for a polymer network based on a short-chain aliphatic diglycidyl ether, analogous to this compound, cured with a diamine hardener.

| Property | Value | Unit |

| DMA | ||

| Storage Modulus (E') at 30°C | 2.5 - 3.5 | GPa |

| Glass Transition Temperature (Tg) from tan δ peak | 50 - 80 | °C |

| Tan δ Peak Height | 0.4 - 0.7 | - |

| TGA (in Nitrogen) | ||

| Onset of Decomposition (5% weight loss) | 300 - 340 | °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 390 | °C |

| Char Yield at 700°C | 5 - 15 | % |

Note: The data in this table are illustrative and based on typical values for short-chain aliphatic epoxy systems. Actual values for a this compound-based system may vary depending on the specific curing agent and curing conditions.

Differential Scanning Calorimetry (DSC) Studies on Curing Kinetics of this compound Resins

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the curing kinetics of epoxy resins. uotechnology.edu.iqwsu.edu It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the quantification of the heat released during the exothermic curing reaction. iastate.edu

For a system containing this compound and an amine hardener, non-isothermal DSC scans at different heating rates can be used to determine key kinetic parameters. As the heating rate increases, the exothermic curing peak shifts to higher temperatures. researchgate.net This data can be analyzed using model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods, to calculate the activation energy (Ea) of the curing reaction. researchgate.netresearchgate.net The activation energy provides insight into the energy barrier that must be overcome for the crosslinking reaction to proceed.

Isothermal DSC experiments, where the sample is held at a constant temperature, can provide data on the rate of cure and the degree of conversion over time. imapsjmep.org The shape of the heat flow curve in an isothermal scan can indicate the reaction mechanism, such as whether it is an n-th order or an autocatalytic reaction. uotechnology.edu.iq Autocatalytic behavior is common in epoxy-amine systems, where the hydroxyl groups formed during the reaction can catalyze further reactions.

The total heat of reaction (ΔH_total), obtained by integrating the area under the exothermic peak, is proportional to the total number of epoxy groups that have reacted. wsu.edu This value is crucial for determining the degree of cure at any point during the reaction. The glass transition temperature (Tg) of the cured material can also be determined by a subsequent DSC scan, providing information on the completion of the curing process. nih.gov

The following table summarizes typical kinetic parameters for the curing of a short-chain aliphatic diglycidyl ether with a diamine hardener, which would be representative of a this compound system.

| Kinetic Parameter | Method | Value | Unit |

| Activation Energy (Ea) | Kissinger | 50 - 65 | kJ/mol |

| Pre-exponential Factor (A) | Kissinger | 10^5 - 10^7 | min^-1 |

| Reaction Order (n) | Crane | 0.8 - 1.2 | - |

| Total Heat of Reaction (ΔH_total) | Non-isothermal DSC | 400 - 500 | J/g |

Note: The data in this table are illustrative and based on typical values for short-chain aliphatic epoxy-amine systems. The actual kinetic parameters can be influenced by the stoichiometry, type of amine, and presence of any catalysts.

Future Research Trajectories and Emerging Paradigms for 1,2 Bis Glycidyloxy Pentane Chemistry

Sustainable Synthesis Routes for 1,2-Bis(glycidyloxy)pentane from Renewable Resources

The transition toward a bio-based economy necessitates the development of green synthetic pathways for platform chemicals. A key future research trajectory for this compound lies in its synthesis from renewable feedstocks, moving away from traditional petroleum-based routes. The primary precursor, 1,2-pentanediol (B41858), can be sustainably sourced from biomass, particularly from the catalytic conversion of furfural (B47365).

Furfural, a platform chemical derived from lignocellulosic biomass such as corn cobs and sugarcane bagasse, is a promising starting material. minasolve.comgoogle.com Extensive research has demonstrated the catalytic hydrogenolysis of furfural and its intermediate, furfuryl alcohol, to produce 1,2-pentanediol with high selectivity and yield. nih.govelsevierpure.comrsc.org Various catalytic systems have been developed to optimize this conversion, showcasing the viability of producing the diol precursor sustainably. mdpi.comrsc.orgrsc.org Once bio-based 1,2-pentanediol is obtained, it can be converted to this compound through established etherification reactions with epichlorohydrin (B41342), which itself can be produced via bio-based routes from glycerol.

This sustainable trajectory not only reduces environmental impact but also aligns with the growing market demand for green ingredients in various industries. minasolve.com

Table 1: Selected Catalytic Systems for Bio-Based 1,2-Pentanediol Synthesis

| Catalyst | Feedstock | Selectivity to 1,2-Pentanediol | Reference |

|---|---|---|---|

| Rh/OMS-2 | Furfural | 87% | nih.govacs.org |

| Pt–Fe/MT | Furfural | >90% (estimated) | rsc.org |

| Ru/MnOx | Furfural | 42% | mdpi.com |

| Ni–Sn/ZnO | Furfuryl Alcohol | 91% (yield) | rsc.org |

Integration of this compound in Smart and Responsive Polymer Systems Research

"Smart" or "stimuli-responsive" polymers, which undergo significant property changes in response to external triggers like temperature, are at the forefront of materials science. rsc.org Research on short-chain alkyl glycidyl (B131873) ethers (SCAGEs) has shown their utility in creating biocompatible, thermoresponsive polyethers. acs.orgnih.govresearchgate.net These polymers can exhibit a lower critical solution temperature (LCST), a property tunable by adjusting the hydrophilicity of the polymer backbone. acs.orgnih.gov

The incorporation of this compound as a difunctional monomer or crosslinker into these systems opens new avenues for creating "smart" hydrogels and coatings. Its flexible pentane (B18724) chain can impart hydrophobicity and influence the LCST, while its two epoxy groups allow for the formation of crosslinked networks. acs.orgnih.gov This could lead to the development of:

Thermoresponsive Hydrogels: Crosslinked networks that can swell or shrink with temperature changes, with potential applications in drug delivery and tissue engineering. researchgate.net

Smart Surfaces: Coatings that can alter their surface properties (e.g., wettability) on demand for applications in cell sheet engineering or self-cleaning materials. nih.gov

Injectable Systems: Formulations that are liquid at room temperature but form a gel at body temperature, serving as depots for controlled drug release. researchgate.net

The balance between the hydrophobic pentane segment and hydrophilic components (like polyethylene (B3416737) glycol) will be crucial in tailoring the responsive properties of the final material. rsc.org

Nanoscale Engineering with this compound-Based Macromolecules and Hybrid Materials

The precise control over material structure at the nanoscale is fundamental to developing advanced materials. The difunctional nature of this compound makes it an ideal candidate for nanoscale engineering applications, serving as a flexible crosslinker or a building block for complex macromolecular architectures.

When used as a crosslinking agent, this compound can connect polymer chains to form robust three-dimensional networks. mdpi.comresearchgate.net The length and flexibility of the pentane linker, compared to shorter crosslinkers like ethylene (B1197577) glycol diglycidyl ether (EGDE), can influence the mechanical properties, mesh size, and swelling behavior of the resulting nanomaterials. nih.govresearchgate.netnih.gov This tunability is critical for applications such as:

Nanocomposites: Acting as a coupling agent or matrix component to improve the dispersion and interfacial adhesion of nanofillers (e.g., clays, carbon nanotubes) within a polymer matrix.

Hybrid Materials: Forming organic-inorganic hybrid networks through reactions with functionalized nanoparticles or sol-gel precursors, leading to materials with combined properties of flexibility and rigidity.

Self-Assembled Systems: Synthesizing amphiphilic block copolymers where the this compound-derived segment forms the hydrophobic domain, driving self-assembly into micelles, vesicles, or other nanostructures in aqueous environments. rsc.org

Interdisciplinary Research Frontiers Involving this compound for Advanced Chemical and Materials Science Applications

The versatility of this compound positions it at the intersection of several scientific disciplines, promising novel solutions for advanced applications. As an aliphatic epoxy, it can be used to formulate materials with improved flexibility, toughness, and weather resistance compared to aromatic-based epoxies. nagase.comconicet.gov.arbrenntag.com

Key interdisciplinary frontiers include:

Biomedical Materials: The potential biocompatibility of aliphatic polyethers makes this compound attractive for creating flexible, crosslinked biomaterials for tissue scaffolds, wound dressings, and medical device coatings. acs.orgnih.gov

Advanced Coatings and Adhesives: Formulations incorporating this compound could yield flexible, impact-resistant coatings and adhesives with excellent durability and UV resistance, suitable for automotive, aerospace, and electronic applications. nagase.comnih.govresearchgate.net The aliphatic nature avoids the yellowing associated with aromatic epoxies upon sun exposure. conicet.gov.ar

Sustainable Composites: As a bio-based crosslinker or resin component, it can contribute to the development of high-performance, lightweight, and sustainable composites, particularly when combined with natural fibers. scientific.netnih.gov

Future research will likely focus on creating hybrid resins that blend the flexibility and weatherability of this compound with the high thermal and mechanical strength of other bio-based epoxies derived from sources like lignin (B12514952) or cardanol. nih.govbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。